2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. benthamscience.comnih.gov Its structural rigidity and the ability of its nitrogen atom to form hydrogen bonds make it an ideal framework for interacting with biological targets. researchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net
Historically, the importance of the quinoline core was cemented by the discovery of quinine, an antimalarial drug. nih.gov This discovery paved the way for the development of a multitude of synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, all featuring the quinoline scaffold. Beyond its role in combating malaria, the quinoline motif is present in drugs with diverse therapeutic applications, including antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral agents. benthamscience.comnih.govdocumentsdelivered.com The broad utility of the quinoline scaffold underscores its "privileged" status in medicinal chemistry, signifying its ability to bind to multiple biological receptors with high affinity.
Table 1: Examples of Marketed Drugs Featuring the Quinoline Scaffold
| Drug Name | Therapeutic Class |
| Chloroquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Montelukast | Anti-asthmatic |
| Gefitinib | Anticancer |
Overview of Quinoline-4-carboxylic Acid as a Prominent Core Structure in Molecular Sciences
Within the broad family of quinoline derivatives, quinoline-4-carboxylic acids represent a particularly significant subclass. nih.gov The presence of the carboxylic acid group at the 4-position is crucial for the biological activity of many of these compounds. This functional group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salt bridges with biological targets, such as enzymes and receptors. nih.gov
The synthesis of quinoline-4-carboxylic acids is well-established, with classic name reactions like the Doebner reaction and the Pfitzinger reaction providing reliable routes to this core structure. wikipedia.orgcbijournal.com The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, while the Pfitzinger reaction utilizes the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org These synthetic methodologies allow for the introduction of a wide variety of substituents onto the quinoline ring, enabling the fine-tuning of the molecule's properties for specific biological applications. nih.govresearchgate.net
Current Research Landscape and Emerging Trends for Substituted Quinoline-4-carboxylic Acids
Current research on substituted quinoline-4-carboxylic acids is vibrant and multifaceted, with a strong focus on developing novel therapeutic agents. researchgate.netmdpi.com A significant trend is the exploration of these compounds as inhibitors of various enzymes, including kinases, topoisomerases, and integrases, which are key targets in cancer and viral infections. The ability of the quinoline-4-carboxylic acid scaffold to be readily functionalized allows for the design of highly specific and potent inhibitors.
Another emerging area of interest is the development of quinoline-4-carboxylic acid derivatives as antibacterial agents, particularly against multidrug-resistant strains. nih.govnih.gov Researchers are exploring novel substitution patterns to overcome existing resistance mechanisms. Furthermore, the unique photophysical properties of some quinoline derivatives have led to their investigation as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). chemimpex.com The ongoing exploration of this versatile scaffold promises to yield new and improved therapeutic agents and advanced materials.
Focus and Scope of Research on 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic Acid
The academic interest in this particular compound can be inferred from the known biological activities associated with its structural features. The 2-cyclopropyl substitution on the quinoline ring is a feature found in some antibacterial agents, suggesting a potential avenue for investigation. nih.gov The 6-methoxy group, an electron-donating substituent, can modulate the electronic properties of the quinoline ring system, potentially influencing its biological activity and pharmacokinetic profile. nih.govresearchgate.net Therefore, while dedicated studies on this compound are yet to be widely published, its structure represents a logical and potentially fruitful area for future research in medicinal chemistry.
Table 2: Key Structural Features and Their Potential Significance
| Structural Feature | Potential Significance in Research |
| Quinoline Scaffold | Privileged structure in medicinal chemistry with a broad range of biological activities. |
| 4-Carboxylic Acid | Key functional group for interacting with biological targets through hydrogen bonding and salt bridges. |
| 2-Cyclopropyl Group | May confer antibacterial properties and influence binding to specific enzymes. |
| 6-Methoxy Group | Can modulate the electronic properties and metabolic stability of the molecule. |
Properties
IUPAC Name |
2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-9-4-5-12-10(6-9)11(14(16)17)7-13(15-12)8-2-3-8/h4-8H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCLMGYUWYUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219991 | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897565-71-8 | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897565-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyclopropyl 6 Methoxyquinoline 4 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic Acid Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections focus on the bonds that form the quinoline (B57606) core.
Two principal retrosynthetic strategies can be envisioned, corresponding to the Doebner and Pfitzinger reactions, which are classical methods for quinoline synthesis.
Doebner-type Disconnection:
This approach involves a three-component reaction. The key disconnections are the C2-C3 and N1-C2 bonds of the quinoline ring. This leads back to three simple precursors:
p-Anisidine (B42471) (4-methoxyaniline): Provides the benzene (B151609) ring and the nitrogen atom.
Cyclopropanecarboxaldehyde (B31225): Serves as the source for the C2 and the cyclopropyl (B3062369) group.
Pyruvic acid: Contributes the C3 and C4 atoms, including the carboxylic acid group.
This strategy is convergent and allows for significant variation in all three components, making it a flexible route to a wide range of analogues.
Pfitzinger-type Disconnection:
This strategy involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. The key disconnection is across the C2-C3 and C4-C4a bonds. This deconstruction leads to:
5-Methoxyisatin: This precursor provides the substituted benzene ring, the nitrogen atom, and the C4 carboxylic acid (after rearrangement).
Methyl cyclopropyl ketone: This component provides the C2 and C3 atoms and the cyclopropyl substituent.
This approach is also highly effective, particularly for generating diversity at the 2- and 3-positions of the quinoline ring based on the choice of the carbonyl component.
| Disconnection Strategy | Key Bonds Broken | Precursors |
| Doebner-type | C2-C3, N1-C2 | p-Anisidine, Cyclopropanecarboxaldehyde, Pyruvic acid |
| Pfitzinger-type | C2-C3, C4-C4a | 5-Methoxyisatin, Methyl cyclopropyl ketone |
Evolution of Classical Synthetic Routes for Quinoline-4-carboxylic Acids
The synthesis of quinoline-4-carboxylic acids has a rich history rooted in several named reactions. These classical routes have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. cem.com The reaction typically proceeds under acidic catalysis and heating.
Mechanism: The reaction mechanism is thought to involve either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. cem.com Subsequent cyclization and dehydration-aromatization lead to the final quinoline product.
Optimizations: Traditional Doebner reactions often suffered from low yields and harsh conditions. mdpi.com Modern optimizations have focused on the use of Lewis acids or Brønsted acids as catalysts to improve efficiency. For instance, catalysts like ytterbium perfluorooctanoate [Yb(PFO)3] have been shown to be effective in water under mild conditions. researchgate.net The use of microwave irradiation has also been demonstrated to significantly reduce reaction times and improve yields. semanticscholar.org
Scope: The Doebner reaction is versatile, allowing for a wide range of substituents on both the aniline and aldehyde components. wikipedia.org Electron-donating groups on the aniline generally favor the reaction, while electron-withdrawing groups can sometimes lead to lower yields, although recent modifications have addressed this limitation. nih.gov The choice of aldehyde directly determines the substituent at the 2-position of the quinoline ring.
| Aniline Substituent | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 4-Methoxy | Benzaldehyde | Reflux in ethanol (B145695) | Moderate | wikipedia.org |
| 4-Chloro | 4-Chlorobenzaldehyde | Yb(PFO)3, Water, 60°C | 92 | researchgate.net |
| Unsubstituted | Cyclohexanecarboxaldehyde | Microwave, p-TSA, Ethanol | 85 | semanticscholar.org |
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base. wikipedia.orgacs.org
Mechanism: The reaction begins with the hydrolysis of isatin to isatic acid under basic conditions. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. acs.org
Refinements and Adaptations: The classical Pfitzinger reaction often requires strongly basic conditions and high temperatures. drugfuture.com Refinements have included the use of milder bases and alternative solvents to improve substrate compatibility. researchgate.net A significant adaptation is the Halberkann variant, which uses N-acyl isatins to produce 2-hydroxyquinoline-4-carboxylic acids. acs.org The use of microwave irradiation has also been applied to the Pfitzinger reaction, leading to shorter reaction times and improved yields.
Scope: The Pfitzinger reaction is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. The nature of the carbonyl compound dictates the substituents at these positions. The reaction is compatible with a variety of ketones, including cyclic and acyclic ones. For instance, the reaction of isatin with methyl cyclopropyl ketone has been reported to yield the corresponding 2-cyclopropylquinoline-4-carboxylic acid. scribd.com
| Isatin Substituent | Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
| Unsubstituted | Acetone | KOH, Ethanol/Water, Reflux | 2-Methylquinoline-4-carboxylic acid | 70 | scribd.com |
| 5-Bromo | Ethyl pyruvate | KOH, Ethanol, Reflux | 5-Bromo-2-carbethoxyquinoline-4-carboxylic acid | Good | researchgate.net |
| Unsubstituted | Methyl cyclopropyl ketone | KOH, Ethanol/Water, Reflux | 2-Cyclopropylquinoline-4-carboxylic acid | 84 | scribd.com |
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be considered tautomers of 4-quinolones. wikipedia.orgmdpi.com The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization. wikipedia.org
Principles and Mechanism: The reaction proceeds in two main stages. First, the aniline displaces the ethoxy group of EMME to form an anilinomethylenemalonate intermediate. This intermediate then undergoes an intramolecular cyclization at high temperatures (typically >250 °C), followed by the elimination of ethanol to form the quinoline ring. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline.
Modifications: A major limitation of the classical Gould-Jacobs reaction is the high temperature required for cyclization, which can lead to decomposition of sensitive substrates. mdpi.com Modern modifications have focused on using high-boiling point solvents like Dowtherm A or mineral oil to achieve more controlled heating and improved yields. mdpi.com Microwave-assisted heating has also been successfully employed to dramatically reduce reaction times and improve yields, often under solvent-free conditions. ablelab.euresearchgate.net The regioselectivity of the cyclization can be an issue with meta-substituted anilines, often leading to a mixture of 5- and 7-substituted quinolines. mdpi.com
| Aniline Derivative | Conditions | Product Type | Yield (%) | Reference |
| Aniline | Reflux, then heat at 250°C | 4-Hydroxyquinoline-3-carboxylate | Low | ablelab.eu |
| m-Toluidine | Dowtherm A, 250°C | Mixture of 5- and 7-methyl isomers | High | mdpi.com |
| Aniline | Microwave, 300°C, 5 min, solvent-free | 4-Hydroxyquinoline | 47 | ablelab.eu |
Green Chemistry Approaches in the Synthesis of Quinoline-4-carboxylic Acid Derivatives
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, have been applied to the synthesis of quinoline-4-carboxylic acids. semanticscholar.org
A key focus of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free and water-based synthetic protocols for quinoline derivatives.
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. researchgate.net For the Doebner reaction, grinding the reactants together, sometimes with a solid acid catalyst, followed by microwave irradiation can lead to the rapid and efficient formation of quinoline-4-carboxylic acids. This approach minimizes waste and energy consumption. semanticscholar.org
Environmentally Benign Protocols: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of quinoline-4-carboxylic acids in water. For example, the use of catalysts like sulfamic acid has been shown to efficiently promote the Doebner reaction in water, providing good yields and easy product isolation. nih.gov These aqueous methods avoid the use of hazardous organic solvents and often allow for simpler work-up procedures.
| Reaction Type | Conditions | Advantages |
| Doebner | Microwave, Solvent-free, p-TSA catalyst | Rapid reaction times, high yields, reduced waste |
| Pfitzinger | Microwave, Water as solvent, NaOH | Avoids organic solvents, energy efficient |
| Doebner | Sulfamic acid catalyst, Water, Room temperature | Mild conditions, environmentally benign, good yields |
Applications of Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times compared to conventional heating methods. eurekaselect.comijsat.org The application of microwave irradiation in the synthesis of quinoline-4-carboxylic acid derivatives has been shown to be highly effective. For instance, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, can be significantly expedited under microwave conditions. nih.gov
In the context of synthesizing analogues of this compound, a microwave-assisted approach would involve the reaction of 4-methoxyaniline, cyclopropanecarboxaldehyde, and pyruvic acid. The use of microwave irradiation can overcome the potential for low reactivity of certain substrates and drive the reaction to completion in a matter of minutes, as opposed to hours with conventional heating. ijsat.orgunf.edu
A study by Kulkarni and Török demonstrated the efficiency of microwave-assisted multicomponent domino cyclization–aromatization for synthesizing substituted quinolines with high yields in short reaction times. eurekaselect.com Similarly, a catalyst-free microwave-assisted Friedländer synthesis has been reported for the single-step conversion of various substrates into 8-hydroxyquinolines with significantly higher yields compared to conventional heating. nih.gov These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of a library of analogues based on the this compound scaffold.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours to Days | Minutes | eurekaselect.comijsat.orgnih.gov |
| Yield | Moderate to Good | Good to Excellent | eurekaselect.comnih.gov |
| Energy Consumption | High | Low | ijsat.org |
| Side Reactions | More prevalent | Often minimized | eurekaselect.com |
Implementation of One-Pot Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of quinoline-4-carboxylic acids is particularly amenable to one-pot strategies, most notably through the Doebner reaction. acs.orgmdpi.comresearchgate.netdaneshyari.comnih.gov
The one-pot, three-component Doebner reaction allows for the direct synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. researchgate.net For the synthesis of the target compound, this would involve the condensation of 4-methoxyaniline, cyclopropanecarboxaldehyde, and pyruvic acid in a suitable solvent and often in the presence of a catalyst. Various catalysts, including ytterbium perfluorooctanoate [Yb(PFO)3] and sulfamic acid, have been shown to effectively promote this transformation, even in aqueous media, highlighting the green chemistry aspects of this approach. mdpi.comresearchgate.net
A key advantage of this one-pot method is its tolerance to a wide range of functional groups on both the aniline and aldehyde components, allowing for the synthesis of a diverse library of analogues. nih.gov For example, anilines with both electron-donating and electron-withdrawing groups can be successfully employed. nih.gov This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Key Features of One-Pot Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis
| Feature | Description | Reference |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | acs.orgmdpi.comresearchgate.net |
| Catalysts | Lewis acids (e.g., Yb(PFO)3), Brønsted acids (e.g., sulfamic acid) | mdpi.comresearchgate.net |
| Solvents | Ethanol, Water, Solvent-free | acs.orgresearchgate.net |
| Advantages | High atom economy, reduced waste, operational simplicity | mdpi.comnih.gov |
Transition Metal-Catalyzed Cyclization and Annulation Strategies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing novel pathways for the formation of the quinoline ring system. These methods often proceed with high efficiency and selectivity under mild reaction conditions.
Transition metal-catalyzed C–H activation has emerged as a powerful strategy for the construction of complex molecules in a more atom- and step-economical manner. nih.govrsc.orgpsu.edu In the context of quinoline synthesis, this approach typically involves the reaction of an aniline derivative with an alkyne or alkene, where a transition metal catalyst facilitates the direct functionalization of a C–H bond on the aniline, leading to cyclization and formation of the quinoline core. rsc.org
Various transition metals, including rhodium, ruthenium, and cobalt, have been successfully employed for this purpose. rsc.org For the synthesis of this compound analogues, a potential C–H activation strategy could involve the coupling of a suitably protected 4-methoxyaniline with a cyclopropyl-containing alkyne. The directing group on the aniline would guide the metal catalyst to activate the ortho C–H bond, initiating the annulation process. While specific examples for this exact substitution pattern are not abundant, the general principles of C-H activation for quinoline synthesis are well-established and offer a promising avenue for exploration. nih.govmdpi.com
Oxidative annulation represents another important class of reactions for quinoline synthesis, often proceeding via a transition metal-catalyzed pathway. mdpi.comresearchgate.netsciprofiles.com These reactions typically involve the coupling of two or more components, with the final step being an oxidative process that leads to the aromatic quinoline ring.
A common strategy involves the reaction of an aniline with two molecules of an aldehyde or ketone, or with an alkene or alkyne, in the presence of an oxidant. mdpi.com The transition metal catalyst, such as palladium or copper, facilitates the key C-C and C-N bond-forming steps. The mechanism often involves the initial formation of an enamine or imine, followed by cyclization and subsequent oxidation to the quinoline. mdpi.com The choice of oxidant is crucial and can range from molecular oxygen to milder chemical oxidants. The versatility of oxidative annulation allows for the introduction of a wide variety of substituents onto the quinoline core, making it a valuable tool for the synthesis of diverse analogues. researchgate.net
Strategic Derivatization and Functionalization of the Quinoline-4-carboxylic Acid Core
The carboxylic acid group at the 4-position of the quinoline ring serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated biological activities or material properties. Esterification and amidation are two of the most common and important transformations of this functional group.
The conversion of the carboxylic acid to an ester or an amide is a fundamental transformation in organic synthesis. researchgate.netencyclopedia.pub Standard methods for esterification, such as the Fischer esterification, involve reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.comyoutube.comyoutube.com For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org
Amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. diva-portal.org Alternatively, direct amidation can be accomplished using coupling agents or under thermal conditions with the removal of water. encyclopedia.pubmdpi.com Niobium(V) oxide (Nb2O5) has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
These derivatization reactions are crucial for creating a library of compounds based on the this compound core. By varying the alcohol or amine used in the esterification or amidation reaction, a wide array of esters and amides with different steric and electronic properties can be synthesized, which is essential for optimizing the desired properties of the final molecule.
Table 3: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagents and Conditions | Reference |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | masterorganicchemistry.comyoutube.comyoutube.com |
| Alcohol, DCC, DMAP | orgsyn.org | |
| Alcohol, DMTMM | researchgate.net | |
| Amidation | Thionyl Chloride (SOCl2) then Amine | diva-portal.org |
| Amine, Coupling Agents (e.g., HATU, HOBt) | encyclopedia.pub | |
| Amine, Nb2O5 (catalyst) | researchgate.net |
Site-Specific N-Alkylation and Side-Chain Elaboration
The therapeutic potential of quinoline-4-carboxylic acids can be significantly modulated by modifications at the quinoline nitrogen and the carboxylic acid group. These modifications influence the compound's pharmacokinetic and pharmacodynamic properties.
N-Alkylation:
Site-specific N-alkylation of the quinoline ring, particularly in quinazolinone derivatives, which share a similar nitrogen-containing heterocyclic core, has been achieved using various alkylating agents in the presence of a base. For instance, the alkylation of 2-chloro-quinazolinone with methyl-2-bromoacetate proceeds via a substitution reaction to yield the desired N-alkylated product. uw.edu This methodology can be adapted for the N-alkylation of this compound derivatives, where the quinoline nitrogen acts as a nucleophile. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate, with dimethylformamide (DMF) often serving as the solvent. nih.gov
Side-Chain Elaboration at the Carboxylic Acid:
The carboxylic acid group at the C4 position of the quinoline ring is a versatile handle for the introduction of various side chains, primarily through the formation of esters and amides. These transformations can significantly impact the biological activity of the parent compound.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard acid-catalyzed esterification with an alcohol or by reaction with an alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF. researchgate.net For instance, quinoline-4-carboxylic acids have been converted to their methyl esters using methyl iodide and potassium carbonate in acetone.
Amidation: Amide derivatives are commonly synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. researchgate.net Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxybenzotriazole (HOBt). nih.gov A variety of amines can be employed in these reactions, allowing for the introduction of diverse side chains.
The following table summarizes representative conditions for side-chain elaboration on quinoline-4-carboxylic acid scaffolds.
| Transformation | Reagents and Conditions | Product | Reference |
| Esterification | Methyl iodide, K2CO3, acetone, reflux | Methyl quinoline-4-carboxylate | |
| Amidation (via acyl chloride) | 1. SOCl2 or (COCl)22. R1R2NH | Quinoline-4-carboxamide | researchgate.net |
| Amidation (coupling) | R1R2NH, DCC, HOBt | Quinoline-4-carboxamide | nih.gov |
Regioselective Introduction of Cyclopropyl and Methoxy (B1213986) Moieties
The specific placement of the cyclopropyl group at the C2 position and the methoxy group at the C6 position is critical for the identity and properties of this compound. The regioselectivity of these introductions is typically controlled by the choice of starting materials and reaction conditions.
Regioselective Introduction of the Methoxy Group:
The 6-methoxy substituent is most commonly introduced by starting the quinoline synthesis with a correspondingly substituted aniline, namely p-anisidine (4-methoxyaniline). Several classical named reactions for quinoline synthesis allow for this regioselective placement.
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov By employing p-anisidine, the methoxy group is directly incorporated at the desired 6-position of the resulting quinoline ring. For the synthesis of the target molecule, the reaction would involve p-anisidine, cyclopropanecarboxaldehyde, and pyruvic acid. nih.govnih.gov
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, which can be a precursor to the desired carboxylic acid. researchgate.net Using p-anisidine in this synthesis also ensures the methoxy group is located at the 6-position. researchgate.net
Skraup Synthesis: While this method, which uses glycerol (B35011) and an oxidizing agent, is a fundamental route to quinolines, its application with p-anisidine can also yield 6-methoxyquinoline (B18371). google.com
The following table outlines the starting materials for the regioselective synthesis of 6-methoxyquinolines.
| Reaction | Aniline Derivative | Other Key Reagents | Product |
| Doebner | p-Anisidine | Aldehyde, Pyruvic acid | 6-Methoxyquinoline-4-carboxylic acid |
| Conrad-Limpach | p-Anisidine | β-ketoester | 4-Hydroxy-6-methoxyquinoline |
| Skraup | p-Anisidine | Glycerol, Oxidizing agent | 6-Methoxyquinoline |
Regioselective Introduction of the Cyclopropyl Group:
The introduction of the cyclopropyl group at the C2 position can be achieved through several synthetic strategies.
Doebner Reaction with Cyclopropanecarboxaldehyde: As mentioned earlier, the Doebner reaction offers a direct route to the target molecule. The use of cyclopropanecarboxaldehyde as the aldehyde component in this three-component reaction with p-anisidine and pyruvic acid would regioselectively place the cyclopropyl group at the C2 position of the quinoline-4-carboxylic acid. nih.gov
Synthesis from Substituted Anilines and Alkynes: Electrophilic cyclization of N-(2-alkynyl)anilines can produce substituted quinolines. While this method typically introduces substituents at the 3-position, modifications of this approach could potentially be used to introduce functionality at the 2-position that can be subsequently converted to a cyclopropyl group. nih.gov
Rhodium-Catalyzed Alkylation: While not a direct cyclopropanation, rhodium(I)-catalyzed ortho-alkylation of quinolines with olefins has been reported. nih.gov This C-H activation approach could potentially be adapted to introduce a precursor to the cyclopropyl group at the C2 position.
The following table summarizes methods for the introduction of the C2-cyclopropyl group.
| Method | Key Reagents | Intermediate/Product |
| Doebner Reaction | p-Anisidine, Cyclopropanecarboxaldehyde, Pyruvic acid | This compound |
| Modification of Pre-formed Quinolines | 2-Methylquinoline derivatives | 2-Cyclopropylquinoline derivatives |
Advanced Characterization and Analytical Techniques in Research of 2 Cyclopropyl 6 Methoxyquinoline 4 Carboxylic Acid
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid, providing detailed information on its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and connectivity of the cyclopropyl (B3062369), methoxy (B1213986), and quinoline (B57606) carboxylic acid moieties.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the cyclopropyl group typically appear as a complex multiplet in the upfield region of the spectrum. The methoxy group protons would present as a sharp singlet, while the aromatic protons on the quinoline ring would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) in the downfield aromatic region. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum (around 160-180 ppm). The aromatic carbons of the quinoline ring would appear in the approximate range of 110-150 ppm. The methoxy carbon would resonate around 55-60 ppm, and the carbons of the cyclopropyl group would be observed in the upfield region.
A representative, though hypothetical, dataset for the key NMR signals is presented in the table below. Actual chemical shifts can vary based on the solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12-13 (br s, 1H) | ~165-175 |
| Quinoline Aromatic Protons | ~7.0-8.5 (m) | ~110-150 |
| Methoxy (-OCH₃) | ~3.9-4.1 (s, 3H) | ~55-60 |
| Cyclopropyl Methine Proton | Multiplet | ~15-25 |
| Cyclopropyl Methylene Protons | Multiplet | ~5-15 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, which is C₁₄H₁₃NO₃.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Molecular ion (protonated) | ~244.0917 |
| [M-COOH]⁺ | Loss of the carboxylic acid group | ~199.0964 |
| [M-CO₂]⁺ | Loss of carbon dioxide | ~200.0917 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent and diagnostic peak would be the broad O-H stretch of the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group in the carboxylic acid would give a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-O stretching vibration of the carboxylic acid and the methoxy group would be observed in the 1210-1320 cm⁻¹ region. Aromatic C=C stretching vibrations from the quinoline ring would appear in the 1450-1600 cm⁻¹ range, while C-H stretching vibrations of the aromatic, cyclopropyl, and methoxy groups would be seen around 2850-3100 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1730 (strong, sharp) |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Carboxylic Acid/Methoxy | C-O stretch | 1210-1320 |
| Aromatic/Alkyl | C-H stretch | 2850-3100 |
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and the assessment of its final purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound. By employing a stationary phase (typically a C18 column) and a mobile phase (a mixture of solvents such as acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid), HPLC can separate the target compound from any impurities.
The purity of this compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak with minimal or no other peaks present. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for identification purposes. For a compound like this compound, a reversed-phase HPLC method would typically be employed.
Flash Column Chromatography for Compound Purification
Following its synthesis, this compound often needs to be purified from byproducts and unreacted starting materials. Flash column chromatography is a widely used and efficient technique for this purpose.
In this method, a column is packed with a solid stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent) of appropriate polarity is passed through the column under pressure. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated in a pure form. The choice of eluent, typically a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane), is optimized to achieve the best separation.
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography stands as a powerful and definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. In the context of this compound, this method would provide unequivocal proof of its molecular structure, including the absolute configuration of any stereocenters, and offer detailed insights into its solid-state packing and intermolecular interactions. While specific crystallographic data for this compound is not widely available in published literature, the application of this technique would yield critical structural information.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed. This map allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's connectivity and conformation in the solid state.
For a molecule such as this compound, X-ray crystallography would definitively confirm the presence and orientation of the cyclopropyl group at the 2-position and the methoxy group at the 6-position of the quinoline ring. Furthermore, it would reveal the planarity of the quinoline core and the spatial arrangement of the carboxylic acid group.
A significant aspect of X-ray crystallographic analysis is its ability to determine the absolute configuration of chiral molecules. If this compound were to be resolved into its enantiomers, X-ray crystallography of a single enantiomer (often as a salt with a chiral counter-ion of known absolute configuration) would be the gold standard method for assigning the (R) or (S) configuration to its stereocenters.
The solid-state analysis provided by X-ray crystallography also illuminates the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding (for instance, between the carboxylic acid moieties of adjacent molecules), π-π stacking of the aromatic quinoline rings, and van der Waals forces. Understanding these interactions is crucial as they can influence the compound's physical properties, such as its melting point, solubility, and stability.
Should a crystallographic study be performed on this compound, the resulting data would be presented in a standardized format, as illustrated in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₃ |
| Formula Weight | 243.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Calculated Density (g/cm³) | Hypothetical Value |
| Absorption Coeff. (mm⁻¹) | Hypothetical Value |
| F(000) | Hypothetical Value |
| Crystal Size (mm³) | Hypothetical Value |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | Hypothetical Value |
| Independent Reflections | Hypothetical Value [R(int) = value] |
| Goodness-of-fit on F² | Hypothetical Value |
| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
Theoretical and Computational Chemistry in the Investigation of 2 Cyclopropyl 6 Methoxyquinoline 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic structure of a molecule, from which a wide range of properties can be derived. These ab initio or semi-empirical methods solve or approximate the Schrödinger equation for a given arrangement of atoms.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Elucidation
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and elucidating electronic properties due to its balance of accuracy and computational efficiency. researchgate.net
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comresearchgate.net
For 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid, the geometry would be determined by the interplay of the planar quinoline (B57606) ring system and its substituents. The quinoline core itself is a rigid, aromatic bicyclic system. The carboxylic acid at the 4-position is expected to be nearly coplanar with the ring to maximize conjugation, though some torsion is possible. The methoxy (B1213986) group at the 6-position will have the methyl group oriented to minimize steric hindrance. The cyclopropyl (B3062369) group at the 2-position introduces a unique geometric feature. Crystallographic data from related structures, such as [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, show a dihedral angle between the cyclopropane (B1198618) and quinoline rings of approximately 65-66°. nih.gov This suggests a non-planar arrangement to alleviate steric strain.
Table 1: Predicted Geometric Parameters for Key Structural Moieties in this compound (Based on DFT studies of analogous compounds)
| Parameter | Predicted Value | Structural Moiety |
|---|---|---|
| C-C (quinoline ring) | ~1.37 - 1.42 Å | Quinoline Core |
| C-N (quinoline ring) | ~1.32 - 1.37 Å | Quinoline Core |
| C-C (cyclopropyl) | ~1.51 Å | Cyclopropyl Ring |
| C(quinoline)-C(cyclopropyl) | ~1.48 Å | Quinoline-Cyclopropyl Linkage |
| C(quinoline)-C(carboxyl) | ~1.49 Å | Quinoline-Carboxyl Linkage |
| C=O (carboxyl) | ~1.22 Å | Carboxylic Acid |
| C-O (carboxyl) | ~1.35 Å | Carboxylic Acid |
| C(quinoline)-O(methoxy) | ~1.36 Å | Quinoline-Methoxy Linkage |
| Dihedral Angle (Cyclopropyl vs. Quinoline) | ~60 - 70° | Overall Conformation |
Note: These values are representative and derived from computational studies on substituted quinolines and related molecules. The exact values for the title compound would require a specific DFT calculation.
Electronic Properties: DFT is also used to calculate the distribution of electron density within the molecule. This is crucial for understanding reactivity, intermolecular interactions, and spectroscopic properties. The 6-methoxy group acts as an electron-donating group, increasing the electron density on the quinoline ring, particularly at the ortho and para positions. The cyclopropyl group can also donate electron density to the aromatic ring through its unique Walsh orbitals. The carboxylic acid group is a strong electron-withdrawing group. A Molecular Electrostatic Potential (MEP) map would visually represent these electronic features, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov Mapping the PES helps identify the most stable conformers (local and global minima) and the energy barriers between them (transition states).
For this compound, the primary sources of conformational flexibility are the rotations around the single bonds connecting the cyclopropyl and carboxylic acid groups to the quinoline ring.
Cyclopropyl Group Rotation: The rotation of the cyclopropyl group relative to the quinoline ring is a key conformational feature. The two primary conformations are the "bisected" and "perpendicular" forms. Due to steric interactions with the hydrogen atom at the 3-position of the quinoline ring, it is expected that a skewed or nearly bisected conformation would be energetically favored over a fully eclipsed one. science.gov
Carboxylic Acid Group Rotation: The carboxylic acid group can rotate around the C4-C(OOH) bond. While a high degree of planarity is favored for conjugation, steric hindrance might lead to a slightly twisted conformation being the minimum energy state. The orientation of the hydroxyl proton (syn or anti relative to the carbonyl) also defines different conformers.
A relaxed PES scan, where the energy is calculated at fixed increments of a specific dihedral angle while allowing all other geometric parameters to optimize, can quantify these energy differences.
Table 2: Principal Conformational States of this compound
| Rotational Bond | Key Dihedral Angle | Likely Low-Energy Conformers | Expected Relative Energy |
|---|---|---|---|
| C2-C(cyclopropyl) | N1-C2-C(cyclopropyl)-C(H) | Skewed/Bisected | Lower |
| C2-C(cyclopropyl) | N1-C2-C(cyclopropyl)-C(H) | Eclipsed/Perpendicular | Higher |
| C4-C(carboxyl) | C3-C4-C(OOH)=O | Near-planar | Lower |
| C4-C(carboxyl) | C3-C4-C(OOH)=O | Perpendicular | Higher |
Application of Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ijastems.org
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential; a higher EHOMO indicates a greater propensity to donate electrons. For this compound, the HOMO is expected to have significant electron density distributed across the electron-rich 6-methoxyquinoline (B18371) ring system.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity. A lower ELUMO suggests a greater ability to accept electrons. The LUMO is likely to be localized on the electron-deficient parts of the molecule, particularly the quinoline ring and the carboxylic acid group.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap indicates that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher kinetic stability and lower chemical reactivity. masterorganicchemistry.com DFT calculations are routinely used to compute these orbital energies. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for Substituted Quinoline Derivatives (Calculated via DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Quinoline | -6.65 | -1.82 | 4.83 |
| 8-Hydroxy-2-methylquinoline | -5.54 | -1.35 | 4.19 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.11 | -2.14 | 3.97 |
| Phenyl Quinoline-2-Carboxylate | -6.49 | -2.10 | 4.39 |
| 2-Methoxyphenyl Quinoline-2-Carboxylate | -6.21 | -1.95 | 4.26 |
Note: Data sourced from computational studies on various quinoline derivatives. The presence of the electron-donating methoxy and cyclopropyl groups and the electron-withdrawing carboxylic acid group in the title compound would modulate these values.
Molecular Modeling and Simulation for Rational Design
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. It is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents.
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. These approaches rely on analyzing a set of molecules known to be active at the target to deduce the structural requirements for activity.
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling aims to identify this common set of features from a collection of structurally diverse but functionally similar molecules.
The process involves:
Selection of a Training Set: A group of molecules with known biological activities against a target is chosen.
Conformational Analysis: The possible conformations of each molecule are generated.
Feature Identification: Common chemical features are identified. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups.
Alignment and Hypothesis Generation: The molecules are aligned in 3D space, and a common feature arrangement, or hypothesis, is generated. A good pharmacophore hypothesis will be able to distinguish highly active compounds from inactive ones.
For this compound, a hypothetical pharmacophore could be generated if it were part of a series of active compounds. Given its structural motifs, which are common in enzyme inhibitors (e.g., dihydroorotate (B8406146) dehydrogenase inhibitors), a plausible pharmacophore could be constructed.
Table 4: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Structural Correlate | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring (AR) | Quinoline bicyclic system | π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the quinoline ring; Carbonyl oxygen of the carboxylic acid; Oxygen of the methoxy group | Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) in the target. |
| Hydrogen Bond Donor (HBD) | Hydroxyl proton of the carboxylic acid | Formation of hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the target. |
| Hydrophobic Feature (H) | Cyclopropyl group | Interaction with non-polar, hydrophobic pockets in the target protein. |
| Negative Ionizable (NI) | Carboxylic acid (deprotonated at physiological pH) | Potential for forming salt bridges or strong ionic interactions with positively charged residues like Arginine or Lysine. |
This generated pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the desired features and are therefore potential new hits for the biological target.
Quantitative Structure-Activity Relationship (QSAR) Studies (2D and 3D)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. dovepress.com By analyzing a series of related molecules, QSAR can identify the key molecular properties (descriptors) that govern their activity, enabling the prediction of the potency of novel, unsynthesized compounds.
For quinoline-4-carboxylic acid derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets. 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as molecular weight, lipophilicity (logP), and topological indices. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the three-dimensional structure of the molecule and the spatial distribution of its steric and electrostatic fields. dovepress.com
In studies on quinoline derivatives, QSAR models have been built to predict activities such as the inhibition of vesicular stomatitis virus replication and activity against Plasmodium falciparum. ucm.esresearchgate.net For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models were developed to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov These models, developed using machine learning methods, successfully identified molecular descriptors that correlate with biological activity, achieving high predictive accuracy. nih.gov
For this compound, a QSAR study would involve synthesizing a series of analogues with variations at the cyclopropyl, methoxy, and other positions. The biological activity of these compounds would be experimentally determined, and then various 2D and 3D molecular descriptors would be calculated. Statistical methods would be used to build a model linking these descriptors to the observed activity. Such a model could reveal, for instance, that the size and electronics of the substituent at the 2-position and the hydrogen-bonding capacity of the group at the 6-position are critical for activity.
Table 1: Example of Descriptors Used in QSAR Models for Quinolines
| Descriptor Type | Examples | Relevance |
| 2D Descriptors | Molecular Weight (MW), LogP (lipophilicity), Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | Relates to pharmacokinetics (absorption, distribution) and general binding properties. nih.gov |
| 3D Descriptors (CoMFA) | Steric Fields, Electrostatic Fields | Maps regions around the molecule where bulky groups or specific charge distributions enhance or decrease activity. dovepress.com |
| 3D Descriptors (CoMSIA) | Hydrophobic Fields, Hydrogen Bond Donor/Acceptor Fields | Provides a more detailed understanding of the specific non-covalent interactions required for binding. ucm.esnih.gov |
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) uses the 3D structural information of the biological target, typically a protein or enzyme, to design and optimize ligands. This approach is highly effective when the target's structure has been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy).
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. This method is crucial for predicting how this compound might interact with a specific therapeutic target.
Docking studies on various quinoline-4-carboxylic acid derivatives have provided significant insights into their mechanisms of action. For example, docking of 2-aryl-quinoline-4-carboxylic acids into the active sites of malarial, tuberculosis, and cancer-related proteins has revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. ijcps.org Similarly, docking studies on related compounds have been used to understand their binding to E. coli DNA gyrase B and the human dihydroorotate dehydrogenase. researchgate.netsemanticscholar.org
A typical molecular docking study for this compound would involve:
Obtaining the 3D structure of the target protein.
Defining the binding site or "active site" of the protein.
Generating a 3D model of the compound.
Using docking software to place the compound into the binding site in various orientations.
Scoring the poses to predict the most stable binding mode and estimate the binding affinity (e.g., in kcal/mol).
The results would highlight specific amino acid residues in the target protein that interact with the quinoline core, the carboxylic acid, the cyclopropyl group, and the methoxy substituent, guiding further chemical modifications to improve potency and selectivity.
Table 2: Representative Molecular Docking Results for Quinolines Against Various Targets
| Quinolines Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 2-aryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | -8.03 to -8.29 | Not specified |
| 2-aryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | -7.90 to -8.36 | Not specified |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | up to -9.22 | Hydrophobic and H-bond interactions |
| Quinolines derivatives | SARS-CoV-2 Mpro (6LU7) | Not specified | His41, His164, Glu166 |
Note: Data is compiled from studies on various quinoline derivatives to illustrate typical findings. nih.govijcps.orgnih.gov
Molecular Dynamics (MD) Simulations for Investigating Interaction Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. arabjchem.org This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy.
MD simulations have been applied to various quinoline derivatives to validate docking results and understand the dynamic behavior of the ligand-protein complex. nih.govmdpi.com Simulations can reveal whether the key interactions predicted by docking are maintained over time, identify the role of water molecules in the binding site, and provide insights into the flexibility of different parts of the protein upon ligand binding. nih.govarabjchem.org For instance, MD simulations performed on a quinoline inhibitor bound to the SARS-CoV-2 main protease showed the stability of hydrogen bonds with residues like Glu166 and Gln189, confirming the docking predictions. nih.gov Another study on quinoline-3-carboxamides (B1200007) used MD simulations to establish the stability of their interactions with DDR kinases. mdpi.com
Mechanistic Insights from Advanced Computational Studies
Advanced computational methods, particularly those based on quantum mechanics (QM), are used to study chemical reactions at the electronic level. These techniques provide deep insights into reaction pathways, transition states, and the factors controlling selectivity.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions used to synthesize complex molecules like this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. This helps in understanding how the reaction proceeds, identifying the rate-determining step, and optimizing reaction conditions.
For the synthesis of the quinoline core, computational studies have been used to support proposed mechanisms. For example, in the Fe-catalyzed C-2 alkenylation of quinoline-N-oxides, computational studies helped propose a mechanism involving the initial coordination of the catalyst, followed by C-H activation. rsc.org Similarly, density functional theory (DFT) calculations can be employed to investigate the transition states in cyclization reactions that form the quinoline ring system, such as those catalyzed by copper or ruthenium complexes. researchgate.net
To study a specific step in the synthesis of this compound, a computational chemist would model the reacting molecules and calculate the potential energy surface for the transformation. This would involve locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy barrier (activation energy). A lower energy barrier indicates a faster reaction. Such studies can explain why a certain catalyst is effective or why the reaction requires specific temperatures or solvents.
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational methods are highly effective at predicting and explaining the selectivity of organic reactions.
For reactions on the quinoline ring, such as electrophilic aromatic substitution, computational models can predict which position is most likely to react. Methods based on DFT can calculate properties like electron density, local nucleophilicity, or the energies of reaction intermediates for substitution at different positions. acs.org Studies have shown that for heteroaromatic systems, the site of halogenation can be correlated with calculated NMR chemical shifts or the distribution of the Highest Occupied Molecular Orbital (HOMO). acs.orgacs.org For many quinoline functionalization reactions, computational tools can accurately predict the preferred site of reaction, which is crucial for planning an efficient synthetic route. rsc.orgrsc.org
For the synthesis or further modification of this compound, computational models could be used to predict the outcome of a reaction. For example, if an electrophilic nitration were to be performed on the molecule, calculations could determine whether the nitro group would add to the benzene (B151609) or pyridine (B92270) portion of the quinoline ring and at which specific carbon atom. This predictive power saves significant time and resources in the laboratory by guiding the choice of reagents and reaction conditions to favor the desired product.
Mechanistic Studies of Biological Activities of Quinoline 4 Carboxylic Acid Derivatives at the Molecular and Cellular Level
Fundamental Mechanisms of Action of Quinoline-Based Compounds
Quinoline-4-carboxylic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic effects are often rooted in fundamental interactions with essential cellular components and processes. At the molecular level, these compounds primarily exert their action through interference with nucleic acid functions and the inhibition of critical enzymes involved in DNA replication and maintenance.
Interaction with Nucleic Acids: DNA Intercalation and Topoisomerase Enzyme Inhibition
One of the key mechanisms by which certain quinoline-based compounds exhibit their biological activity is through direct interaction with DNA. This interaction can occur via intercalation, a process where the planar aromatic ring system of the quinoline (B57606) molecule inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion in the DNA structure, leading to an unwinding of the helix and an increase in its length. Such structural alterations can interfere with DNA replication and transcription, ultimately leading to cellular dysfunction and apoptosis.
Beyond simple intercalation, many quinoline derivatives also target topoisomerase enzymes. Topoisomerases are crucial for resolving the topological challenges that arise during DNA replication, transcription, and recombination by catalyzing the transient cleavage and re-ligation of DNA strands. There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. Certain quinoline-4-carboxylic acid derivatives can stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and programmed cell death, which is a key mechanism for their anticancer effects.
Inhibition of Bacterial DNA Gyrase and Related Replication Enzymes
The antibacterial activity of many quinoline-4-carboxylic acid derivatives, particularly the fluoroquinolone subclass, is primarily attributed to their potent inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. DNA gyrase is a unique enzyme found in most bacteria that introduces negative supercoils into the bacterial chromosome. This process is essential for compacting the bacterial DNA within the cell and for facilitating the initiation of DNA replication.
Quinoline-based antibacterial agents bind to the complex of DNA gyrase and DNA, trapping the enzyme in its cleavage-competent state. This action prevents the re-ligation of the double-strand breaks introduced by the gyrase, leading to the accumulation of these breaks in the bacterial chromosome. The resulting DNA damage is lethal to the bacterium.
Similarly, these compounds also inhibit topoisomerase IV, another essential bacterial enzyme. Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the proper segregation of the replicated chromosomes into the daughter cells, leading to a blockage of cell division and subsequent bacterial death. The dual targeting of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum antibacterial activity of these quinoline derivatives.
Targeted Enzymatic and Receptor Interactions of 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic Acid Analogues
Analogues of this compound have been the focus of extensive research due to their potential to selectively interact with and inhibit a variety of enzymes and receptors that are implicated in various diseases, including cancer and inflammatory conditions. These targeted interactions offer the promise of more specific therapeutic effects with potentially fewer side effects.
Inhibition of Kinases (e.g., VEGFR-2, c-kit, Kinesin Eg5)
Kinases are a large family of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF. Several quinoline-based compounds have been developed as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth. For instance, certain 3-aryl-quinoline derivatives have been identified as dual inhibitors of both VEGFR-2 and the estrogen receptor alpha (ERα). researchgate.net
c-Kit: The c-Kit receptor is another tyrosine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of c-Kit are found in several types of cancer, such as gastrointestinal stromal tumors (GISTs) and some leukemias. While the broader class of quinoline-based tyrosine kinase inhibitors has shown activity against c-Kit, specific data on this compound analogues is an area of ongoing investigation.
Kinesin Eg5: Kinesin Eg5, also known as KSP (kinesin spindle protein), is a motor protein that is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in proliferating cells. mdpi.com This makes Eg5 an attractive target for the development of novel anticancer agents that specifically target dividing cells. Several classes of Eg5 inhibitors have been discovered, including those with a quinoline scaffold. researchgate.net For example, certain thiadiazoline-based Eg5 inhibitors have demonstrated the ability to negatively modulate the proliferation and migration of cancer cells. nih.gov
| Compound Class | Target Kinase | Biological Effect |
| 3-Aryl-quinoline derivatives | VEGFR-2 | Inhibition of angiogenesis |
| Quinoline-based compounds | Kinesin Eg5 | Mitotic arrest, apoptosis |
| Thiadiazoline-based derivatives | Kinesin Eg5 | Negative modulation of cancer cell proliferation and migration |
Modulation of Phosphodiesterases (e.g., PDE4B) and Other Metabolic Enzymes
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family, and specifically the PDE4B isoform, is predominantly expressed in inflammatory and immune cells and plays a crucial role in modulating inflammatory responses.
Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, while promoting the release of anti-inflammatory cytokines. nih.govwikipedia.org This makes PDE4B a promising target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. Several quinoline-based compounds have been investigated as PDE4 inhibitors. nih.gov For example, analogues of 1-(arylmethylidyne)-1,2,3,4-tetrahydro-1λ5-quinoline have shown PDE4B inhibitory activity. nih.gov The mechanism of inhibition by these quinoline-based compounds is thought to involve interactions with the lipophilic pockets of the PDE4 enzyme. nih.gov
In addition to PDEs, other metabolic enzymes have also been targeted by quinoline-4-carboxylic acid derivatives. For instance, a series of 2-cyclopropyl-4-thiophenyl quinoline-based mevalonolactones have demonstrated potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov
| Compound Class | Target Enzyme | Biological Effect |
| 1-(Arylmethylidyne)-1,2,3,4-tetrahydro-1λ5-quinoline analogues | PDE4B | Anti-inflammatory response |
| 2-Cyclopropyl-4-thiophenyl quinoline-based mevalonolactones | HMG-CoA reductase | Inhibition of cholesterol biosynthesis |
Interference with Specific Microbial Enzymes (e.g., Azobenzene Reductase, S1:DHFR, New Delhi Metallo-β-Lactamase-1)
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Analogues of this compound have been explored for their potential to inhibit specific microbial enzymes that are essential for bacterial survival.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR leads to a depletion of these essential building blocks, thereby halting bacterial growth. While methotrexate (B535133) is a well-known DHFR inhibitor used in cancer chemotherapy, selective inhibitors of bacterial DHFR are effective antimicrobial agents. Some novel quinoline derivatives have been investigated for their dual-target inhibition of both DNA gyrase and DHFR. researchgate.net
New Delhi Metallo-β-Lactamase-1 (NDM-1): The emergence of bacteria producing metallo-β-lactamases (MBLs) like NDM-1 poses a significant threat to public health, as these enzymes can inactivate a broad range of β-lactam antibiotics, including carbapenems. nih.gov NDM-1 requires zinc ions for its catalytic activity. nih.gov The development of inhibitors that can effectively block the activity of NDM-1 is a major goal in combating antibiotic resistance. While various compound classes are being investigated as NDM-1 inhibitors, including dipicolinic acid derivatives and captopril (B1668294) analogues, the specific activity of this compound analogues against NDM-1 is an area that warrants further investigation. mdpi.comuq.edu.au
Azobenzene Reductase: Azobenzene reductases are bacterial enzymes that catalyze the reductive cleavage of azo bonds. These enzymes are of interest in the context of the gut microbiome and the metabolism of certain drugs and dyes. While the inhibition of this specific enzyme by this compound analogues is not extensively documented in readily available literature, the broad enzymatic inhibitory potential of the quinoline scaffold suggests this could be a plausible area for future research.
| Compound Class | Target Microbial Enzyme | Biological Effect |
| Quinoline derivatives | Dihydrofolate Reductase (DHFR) | Inhibition of bacterial growth |
| Various (under investigation) | New Delhi Metallo-β-Lactamase-1 (NDM-1) | Restoration of β-lactam antibiotic efficacy |
Inhibition of Dihydroorotate (B8406146) Dehydrogenase
Quinoline-4-carboxylic acid derivatives have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. This pathway is crucial for cell proliferation, making DHODH a significant target in cancer therapy. The inhibition of DHODH leads to pyrimidine depletion and a halt in the S-phase of the cell cycle. researchgate.net
The general structure of these inhibitors shares similarities with the known DHODH inhibitor brequinar. The carboxylic acid at the C4 position is a critical feature, forming a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47) in the enzyme's active site. The quinoline core and its substituents at the C2 position interact with a hydrophobic channel within the enzyme. mdpi.com
Structure-activity relationship (SAR) studies have identified three crucial regions for the inhibitory activity of quinoline-4-carboxylic acid analogs against DHODH:
The C2 position: This position requires bulky, hydrophobic substituents for potent inhibition.
The C4 position: A strict requirement for the carboxylic acid or its salts is observed at this position.
The benzo portion of the quinoline ring: Appropriate substitutions on this part of the molecule are necessary for optimal activity. nih.gov
Researchers have designed and synthesized numerous quinoline-based analogs with potent DHODH inhibitory activity. For instance, a structure-guided approach led to the discovery of quinoline-based compounds with IC50 values in the nanomolar range. One such compound demonstrated an IC50 of 9.71 ± 1.4 nM. nih.gov Another potent inhibitor, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was found to inhibit human DHODH with an IC50 of 1 nM. researchgate.net
| Compound | DHODH IC50 (nM) |
|---|---|
| Analog 41 | 9.71 ± 1.4 |
| Analog 43 | 26.2 ± 1.8 |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 |
| C44 | 1 |
Interactions with Cellular Transporters (e.g., P-glycoprotein)
P-glycoprotein (P-gp) is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. The quinoline scaffold has been identified as a promising structure for the development of P-gp inhibitors.
A study focused on 6-methoxy-2-arylquinoline derivatives investigated their potential as P-gp inhibitors. In this research, various substitutions were made on the 2-aryl ring to assess their impact on P-gp inhibition. The study found that certain alcoholic derivatives of 6-methoxy-2-arylquinoline significantly inhibited the efflux of rhodamine 123, a known P-gp substrate. nih.gov
Specifically, the compound (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) demonstrated P-gp inhibitory activity 1.3-fold stronger than the reference inhibitor verapamil. An even more potent inhibitor was identified in this series, showing activity 2.1-fold stronger than verapamil. These findings highlight the potential of the 6-methoxyquinoline (B18371) scaffold in overcoming P-gp-mediated MDR. nih.gov
Inhibitory Effects on Enzymes like β-Glucuronidase and Urease
While direct studies on the inhibitory effects of this compound on β-glucuronidase and urease are limited, research on related quinoline derivatives suggests potential activity.
β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its inhibition can have therapeutic implications. A study on 2-arylquinazolin-4(3H)-ones, which share structural similarities with the quinoline core, demonstrated significant β-glucuronidase inhibitory potential, with some compounds showing superior activity to the standard d-saccharic acid 1,4-lactone. nih.gov This suggests that the broader class of quinoline-related heterocycles may have the potential to inhibit this enzyme.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. A study on quinoline-based acyl thiourea (B124793) derivatives revealed their potential as urease inhibitors. Several synthesized compounds exhibited enhanced urease inhibitory activity compared to the standard inhibitor thiourea, with IC50 values in the low micromolar range. nih.gov The structure-activity relationship in this study indicated that substitutions on the aryl ring significantly influenced the inhibitory potential. nih.gov
Interaction with TACE (TNF-α Converting Enzyme)
Tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases. Quinoline-4-carboxylic acid derivatives have been identified as potential TACE inhibitors. nih.gov
A review on the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives highlighted a study where these compounds were evaluated for their TACE inhibitory activity. Docking studies suggested a good binding affinity of these derivatives with the TACE protein, indicating their potential as potent inhibitors. nih.gov Another study on a novel sulfone series of TACE inhibitors utilized a quinoline scaffold, with one compound exhibiting an IC50 value of less than 1 nM in a porcine TACE assay. researchgate.net
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Aberrant STAT3 signaling is implicated in various cancers, making it an attractive target for anticancer drug development. Several quinoline-4-carboxylic acid derivatives have been investigated as STAT3 inhibitors.
One such derivative, YHO-1701, has demonstrated antitumor activity through the inhibition of STAT3. pensoft.net Further research into 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters also identified a potent STAT3 pathway inhibitor. Optimization of a high-throughput screening hit led to a 7-cyano analogue that inhibited STAT3-Y705 phosphorylation with an EC50 of 170 nM. researchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Impact of Cyclopropyl (B3062369) and Methoxy (B1213986) Substitution on Biological Potency, Spectrum, and Selectivity
The biological activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of a cyclopropyl group and a methoxy group at positions 2 and 6, respectively, can have a profound impact on the compound's potency, spectrum of activity, and selectivity towards different biological targets.
Cyclopropyl Substitution: The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. While direct SAR studies on this compound are not extensively documented for all the discussed biological targets, the introduction of a cyclopropyl group on heterocyclic scaffolds is known to influence biological activity. For instance, in the context of VEGFR-2 kinase inhibitors, the introduction of a cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold led to the discovery of potent inhibitors. nih.gov
Methoxy Substitution: The methoxy group at the C6 position of the quinoline ring has been shown to be important for various biological activities. In the context of P-glycoprotein inhibition, 6-methoxy-2-arylquinolines have demonstrated significant activity. nih.gov The 6-methoxyquinoline scaffold itself is found in naturally occurring compounds with antioxidant, anti-inflammatory, and antitumor properties. medchemexpress.com Furthermore, the 8-amino-6-methoxyquinoline (B117001) pharmacophore is a key component of antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com SAR studies on pyrimido[4,5-c]quinolin-1(2H)-ones revealed that methoxy substitutions played a crucial role in their anticancer activity. ui.ac.id
The combination of a cyclopropyl group at the C2 position and a methoxy group at the C6 position on the quinoline-4-carboxylic acid scaffold likely contributes to a unique pharmacological profile. The lipophilic and conformationally constrained nature of the cyclopropyl group can enhance binding to hydrophobic pockets in target enzymes, while the methoxy group can influence electronic properties and form specific hydrogen bonds, thereby affecting potency and selectivity.
Critical Role of the Carboxylic Acid Moiety in Target Binding and Chelation
The carboxylic acid group at the 4-position of the quinoline ring is a crucial feature for the biological activity of many derivatives. This moiety plays a significant role in how these compounds interact with their biological targets. For instance, in a class of quinoline carboxylic acids that inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, the C(4) position has a strict requirement for the carboxylic acid group or its corresponding salts to maintain inhibitory activity. nih.gov This suggests that the carboxylic acid is directly involved in binding to the active site of the enzyme.
The carboxylic acid moiety, in conjunction with the nitrogen atom in the quinoline ring, creates a bidentate chelation site. This arrangement allows these compounds to form stable complexes with various metal ions. nih.gov The ability to chelate divalent metals is speculated to be a potential molecular mechanism for some of the pharmacological effects observed in quinoline derivatives. nih.gov The formation of these metal complexes can have significant biological implications, as discussed in a later section. In silico studies on other quinoline-3-carboxylic acid derivatives have shown that the carbonyl group can act as a hydrogen bond donor/acceptor, facilitating binding to the minor groove of DNA. benthamdirect.comnih.govresearchgate.net While this is a different regioisomer, it highlights the importance of the carboxyl group in molecular interactions.
Strategic Modifications for Modulating Specific Biological Responses and Overcoming Resistance Mechanisms
The biological activity of quinoline-4-carboxylic acid derivatives can be significantly altered through strategic chemical modifications to the core structure. These modifications can enhance potency, improve selectivity, and potentially overcome mechanisms of drug resistance.
Structure-activity relationship (SAR) studies have revealed key regions on the quinoline scaffold where modifications can be made to modulate biological responses. For inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C(2) position are necessary for activity. nih.gov The benzo portion of the quinoline ring also allows for substitutions that can influence inhibitory potential. nih.gov
In the context of overcoming drug resistance, some quinoline analogs of the non-steroidal anti-inflammatory drug ketoprofen (B1673614) have been synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2). nih.gov This suggests that the quinoline scaffold can be a valuable template for developing agents that can counteract resistance mechanisms in cancer cells. Furthermore, strategic modifications have been employed to develop quinoline derivatives with potent antiviral activity by targeting host factors, which is a strategy to avoid the generation of resistant viral strains. elsevierpure.com
The following table summarizes some strategic modifications and their effects on biological activity:
| Compound Class | Modification | Effect on Biological Activity | Reference |
| Quinoline-4-carboxylic acids | Bulky hydrophobic substituents at C(2) | Necessary for dihydroorotate dehydrogenase inhibition | nih.gov |
| Quinoline analogs of ketoprofen | Esterification of the carboxylic acid | Studied for MRP2 inhibition | nih.gov |
| Quinoline-based antivirals | Modifications to target host DHODH | Potent antiviral activity, avoids viral resistance | elsevierpure.com |
Biochemical and Cellular Pathway Investigations
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction Pathways)
In the context of cancer cell lines, certain quinoline derivatives have demonstrated significant antiproliferative properties. nih.gov For instance, quinoline-2-carboxylic acid has shown significant cytotoxicity against cervical HELA cancer cells, while other derivatives, including quinoline-4-carboxylic acid, have displayed remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov The induction of apoptosis is a common mechanism by which anticancer agents exert their effects, and it is plausible that some quinoline-4-carboxylic acid derivatives share this mode of action.
Influence on Signal Transduction Pathways (e.g., PI3K-Akt, MAPK pathways)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Certain imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K/Akt pathway. nih.gov Furthermore, novel dimorpholinoquinazoline-based compounds have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway. mdpi.com Given the structural similarities, it is conceivable that some this compound derivatives could also interact with and modulate this key signaling cascade.
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in various cellular processes. A prenylated quinolinecarboxylic acid derivative has been reported to prevent neuronal cell death by inhibiting MKK4, a kinase within the MAPK signaling pathway. nih.gov This finding suggests that quinoline-based compounds have the potential to modulate MAPK signaling, which could have therapeutic implications in neurodegenerative diseases.
Metal Ion Complexation and Its Biological Implications
The ability of quinoline derivatives to chelate metal ions is a well-documented property with significant biological consequences. thepharmajournal.com The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as ligands, forming stable complexes with various metal ions. researchgate.net The formation of these metal complexes can alter the biological activity of the parent quinoline compound.
The increased lipophilic nature of metal complexes can enhance their ability to cross cell membranes, potentially leading to improved antimicrobial activity. thepharmajournal.com Indeed, metal complexes of quinoline derivatives have been investigated for their antimicrobial and antitumor properties. researchgate.net The interaction of metal complexes with biological macromolecules, such as DNA, is an area of active research with implications for the development of new therapeutic agents. taylorfrancis.com The specific biological implications of metal complexes of this compound would depend on the coordinated metal ion and the resulting complex's physicochemical properties.
Investigation of Amylolytic Activity and Inhibition in Fungi
While the primary biological activities investigated for many quinoline derivatives are antimicrobial and anticancer, some studies have explored their potential to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase. The inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. nih.gov
Studies on thiadiazole quinoline analogs have identified potent α-amylase inhibitors, with some compounds showing significantly better inhibitory potential than the standard drug acarbose. nih.gov Similarly, novel quinoline bearing proline derivatives have demonstrated significant α-amylase inhibitory activity. researchgate.net Although direct studies on the amylolytic activity or inhibition by this compound in fungi are not available, the broader class of quinoline derivatives has shown promise in this area. Furthermore, some 2-substituted derivatives of quinoline-4-carboxylic acid have been shown to have antifungal activity and can induce morphological changes in fungi like Botrytis cinerea. researchgate.netnih.gov This antifungal action could potentially involve the disruption of various enzymatic processes within the fungal cell.
Future Research Directions and Translational Perspectives for 2 Cyclopropyl 6 Methoxyquinoline 4 Carboxylic Acid Research
Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility and Diversity
While established methods like the Doebner and Pfitzinger reactions are foundational for creating the quinoline-4-carboxylic acid core, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. imist.maresearchgate.net Traditional pathways often face challenges such as harsh reaction conditions, long reaction times, and the use of toxic reagents, which can limit yield and accessibility. imist.maresearchgate.net
Recent achievements in the synthesis of quinoline-4-carboxylic acids have emphasized the integration of green chemistry principles. imist.maresearchgate.net This includes the use of solvent-free conditions, highly efficient catalysts, microwave irradiation, and one-pot procedures to streamline synthesis. imist.maresearchgate.net For 2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid, future synthetic methodologies could focus on:
Advanced Catalysis: Employing novel catalysts, such as BF3·THF, has already shown promise in improving yields for the Doebner reaction, particularly with anilines bearing diverse electronic groups. nih.govacs.org Further exploration of transition-metal catalysts could enable more complex and regioselective modifications.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting current synthetic routes to flow chemistry setups could significantly enhance the production of this compound and its analogues.
Combinatorial Approaches: The development of modular synthetic routes, such as palladium-catalyzed cross-coupling reactions, would permit the rapid, combinatorial creation of structurally diverse libraries of quinoline-based compounds. nih.gov This would facilitate the exploration of the structure-activity relationship (SAR) by allowing for systematic modifications at various positions on the quinoline (B57606) scaffold. nih.gov
These next-generation methodologies will be crucial for making this compound and its derivatives more accessible for widespread biological screening and for generating a diverse chemical space for further discovery.
| Synthetic Approach | Key Advantages | Relevance to Target Compound |
| Doebner Hydrogen-Transfer | Applicable to anilines with diverse electron-withdrawing and -donating groups. nih.gov | Allows for variations in the benzene (B151609) ring portion of the quinoline scaffold. |
| Pfitzinger Condensation | Classic method for generating 2,4-disubstituted quinoline analogues. nih.gov | Useful for creating derivatives with modifications at the 2- and 3-positions. |
| Green Chemistry Methods | Reduced reaction time, higher yields, less toxic waste (e.g., microwave irradiation, one-pot synthesis). imist.maresearchgate.net | Enhances sustainability and cost-effectiveness of large-scale synthesis. |
| Palladium-Catalyzed Coupling | Enables facile and regioselective installation of diverse chemical moieties. nih.gov | Allows for rapid generation of a library of analogues for SAR studies. |
Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design
In silico methods are becoming indispensable tools in modern drug discovery, offering the ability to predict biological activity, binding affinities, and pharmacokinetic properties, thereby reducing the time and cost of research. mdpi.combiointerfaceresearch.com For this compound, integrating advanced computational approaches can guide the design of new, more potent, and selective analogues.
Key computational strategies include:
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) can establish correlations between the 3D structure of quinoline derivatives and their biological activity. mdpi.comresearchgate.net By analyzing steric and electrostatic fields, these models provide valuable insights into the structural features essential for potency, guiding the design of new compounds with improved activity. mdpi.com
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. researchgate.netnih.gov For this compound, docking studies can help rationalize observed structure-activity relationships, identify key interactions with target receptors, and screen virtual libraries of new derivatives for potential binders. rsc.orgresearchgate.net
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are crucial for evaluating the druglikeness of new compounds. researchgate.netnih.gov In silico ADMET profiling can identify potential liabilities early in the design phase, allowing for modifications to improve pharmacokinetic properties. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the conformational stability of ligand-receptor complexes, providing a deeper understanding of the binding dynamics and the strength of interactions over time. nih.gov
By combining these computational methods, researchers can move from traditional trial-and-error synthesis to a more predictive and rational design paradigm for developing next-generation analogues of this compound.
| Computational Method | Application in Quinoline Research | Potential Outcome |
| 3D-QSAR (e.g., CoMFA) | Investigates structure-activity relationships of quinoline analogues. mdpi.combiointerfaceresearch.com | Develops predictive models for anticancer or other biological activities. |
| Molecular Docking | Predicts binding affinity and interaction modes with target proteins. nih.govrsc.org | Identifies key binding interactions and aids in the design of more potent inhibitors. |
| ADMET Prediction | Evaluates pharmacokinetic properties and potential toxicity. researchgate.netmdpi.com | Prioritizes compounds with favorable druglike characteristics for synthesis. |
| Molecular Dynamics | Assesses the stability of ligand-protein complexes over time. nih.gov | Confirms stable binding and flexibility of compounds within the target's active site. |
Discovery and Elucidation of Undiscovered Biological Targets and Pathways
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comrsc.org While research may have linked this compound to certain activities, its full biological profile is likely unexplored. Future research should aim to identify and validate novel molecular targets and pathways through which this compound and its derivatives exert their effects.
Promising approaches for target discovery include:
Functional Proteomics: Using techniques like displacement affinity chromatography with the quinoline compound as a probe can identify binding proteins from cell lysates. nih.gov This approach has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. nih.gov
Phenotypic Screening: High-content screening of this compound across various cancer cell lines or other disease models can reveal unexpected activities. Subsequent mechanistic studies can then work backward to identify the responsible target.
Chemoinformatic Target Prediction: Computational tools can predict potential protein targets based on the chemical structure of a ligand by comparing it to databases of known ligand-protein interactions.
The diverse pharmacology of quinoline derivatives—spanning antimalarial, anticancer, antibacterial, and anti-inflammatory activities—suggests that a single compound may have multiple mechanisms of action. biointerfaceresearch.comnih.gov Elucidating these off-target effects is crucial, as they could be harnessed for therapeutic benefit in different disease contexts or could represent potential sources of toxicity.
Rational Design of Highly Selective and Potent Analogues for Specific Biological Interventions
Building on a deeper understanding of the compound's structure-activity relationships and biological targets, the rational design of new analogues can lead to molecules with enhanced potency and selectivity. nih.gov This involves making strategic chemical modifications to the this compound scaffold to optimize interactions with a specific biological target. mdpi.com
Key principles in this design process include:
Structure-Guided Design: Utilizing X-ray co-crystal structures of a lead compound bound to its target protein can reveal precise atomic-level interactions. nih.gov This information allows for the design of new analogues that form additional hydrogen bonds, salt bridges, or hydrophobic interactions to improve binding affinity. nih.gov
Multi-Target-Directed Ligands (MTDLs): For complex diseases like Alzheimer's or cancer, designing compounds that can modulate multiple targets simultaneously is a promising strategy. mdpi.com This could involve creating hybrid molecules that combine the quinoline core of this compound with another pharmacophore to hit a second, complementary target. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties can fine-tune potency, selectivity, and pharmacokinetic profiles.
For instance, SAR studies of other quinoline derivatives have shown that the carboxylic acid at position 4 is often crucial for activity, while modifications at other positions can dramatically influence potency and target specificity. nih.govorientjchem.org A systematic exploration of substituents on the cyclopropyl (B3062369) and methoxy (B1213986) groups, as well as on the quinoline core itself, will be essential for developing highly optimized analogues for specific therapeutic interventions.
Exploration of Novel Applications Beyond Established Areas
The unique chemical and photophysical properties of the quinoline scaffold open up possibilities for applications beyond traditional pharmacology. nih.gov Future research should not be limited to therapeutic uses but should also explore the potential of this compound and its derivatives in other scientific and technological domains.
Potential novel applications include:
Fluorescent Probes and Cellular Imaging: Quinoline is a highly attractive scaffold for developing fluorescent probes due to its synthetic versatility and the ability of the nitrogen atom to monitor interactions with target molecules through changes in fluorescence. nih.gov By strategically modifying the this compound structure to include electron-donating or -withdrawing groups, it may be possible to create novel dyes for live-cell imaging or as sensors for specific intracellular analytes. nih.gov
Functional Materials: The quinoline motif is found in advanced functional materials. nih.gov Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), chemosensors, or other materials science applications.
Agrochemicals: Quinoline alkaloids and their derivatives have been shown to possess insecticidal and other agriculturally relevant bioactivities. nih.gov Screening this compound for such properties could open up new avenues in crop protection.
By thinking beyond established medical applications, researchers can uncover the full potential of this versatile chemical scaffold, leading to innovations in diagnostics, materials science, and agriculture.
Q & A
Q. What are the optimized synthetic routes for 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives often employs cyclocondensation or cyclization strategies. For 2-cyclopropyl-substituted quinolines, a modified Pfitzinger reaction can be adapted by condensing isatin derivatives with cyclopropane-containing ketones under alkaline conditions . Alternatively, cyclopropane introduction may involve Michael addition or transition-metal-catalyzed cross-coupling (e.g., using palladium or copper catalysts) to attach the cyclopropyl group post-quinoline core formation . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive functional groups.
- Catalysts : Pd(OAc)₂ or CuI enhances regioselectivity for cyclopropane attachment .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization, while non-polar solvents (toluene) improve intermediate stability .
Yield optimization requires monitoring by TLC or HPLC to identify side products like de-methoxy or decarboxylated derivatives .
Q. What analytical techniques are most reliable for characterizing this compound?
A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; methoxy at δ 3.8–4.0 ppm). Aromatic proton splitting patterns distinguish quinoline ring substitution .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₃NO₃ requires m/z 267.0895) and detects impurities like oxidation byproducts .
- HPLC-PDA : Quantifies purity (>95%) and identifies hydrolyzed products (e.g., free carboxylic acid vs. ester derivatives) .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol tautomerism in the carboxylic acid group) .
Q. How do solubility properties impact experimental design, and what strategies improve dissolution in biological assays?
The compound’s poor aqueous solubility (due to hydrophobic cyclopropyl and methoxy groups) complicates in vitro studies. Strategies include:
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) using buffers (pH 7.4 PBS) to enhance solubility .
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin complexes improve dissolution without cytotoxicity .
- Nanoformulation : Liposomal encapsulation or PEGylation increases bioavailability for cellular uptake studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from:
- Dynamic effects : Rotamers of the cyclopropyl group or slow proton exchange in DMSO-d₆ broaden NMR peaks. Variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies dynamic behavior .
- Impurity interference : Trace metal ions (e.g., Pd residues from synthesis) shift δ values. Chelating agents (EDTA) or column purification mitigate this .
- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) simulations to validate assignments .
Q. What mechanistic insights explain the regioselectivity of cyclopropane introduction during synthesis?
The cyclopropyl group’s introduction is governed by:
- Electronic effects : Electron-deficient quinoline cores favor nucleophilic attack at the 2-position. Methoxy groups at C6 donate electron density, directing cyclopropane to C2 via resonance .
- Steric hindrance : Bulky cyclopropane precursors (e.g., cyclopropylboronic acids) face steric barriers at crowded positions (e.g., C8), favoring C2 attachment .
- Catalyst mediation : Pd-catalyzed C–H activation selectively functionalizes positions ortho to directing groups (e.g., methoxy) .
Q. How should researchers design in vitro biological activity studies to account for potential off-target effects?
For antimicrobial or anticancer assays:
- Dose-response curves : Test 0.1–100 µM ranges to identify IC₅₀ while avoiding non-specific cytotoxicity (validate with MTT/Resazurin assays) .
- Negative controls : Include structurally analogous compounds (e.g., 6-methoxyquinoline-4-carboxylic acid without cyclopropyl) to isolate the cyclopropyl’s contribution .
- Target engagement assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding to hypothesized targets (e.g., DNA gyrase for antimicrobial activity) .
Q. What stability challenges arise under physiological conditions, and how can they be mitigated?
- Hydrolytic degradation : The ester linkage (if present) hydrolyzes rapidly in serum. Replace with amide or stabilize via prodrug strategies .
- Photooxidation : Methoxy and cyclopropyl groups are susceptible to UV-induced degradation. Store solutions in amber vials and exclude light during assays .
- Temperature sensitivity : Lyophilized powders retain stability longer (−20°C) vs. solutions (4°C for ≤1 week) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
